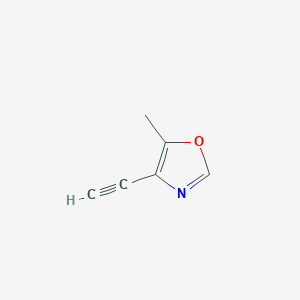

4-Ethynyl-5-methyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethynyl-5-methyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique structure, which includes an ethynyl group at the fourth position and a methyl group at the fifth position. The molecular formula of this compound is C6H5NO, and it has a molecular weight of 107.11 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-5-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method involves a [3+2] cycloaddition reaction between aldehydes and TosMICs under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethynyl-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce ethyl-substituted oxazoles .

Applications De Recherche Scientifique

Biological Activities

4-Ethynyl-5-methyl-1,3-oxazole exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that oxazole derivatives can influence multiple biochemical pathways, leading to significant cellular effects. This compound has been studied for its potential use in drug development, particularly as enzyme inhibitors or modulators in biochemical assays .

Enzyme Inhibition

The compound's structure allows it to bind effectively to specific enzymes, resulting in alterations in enzymatic activity. Such interactions make it valuable for research into drug development and therapeutic applications. For instance, it has been used as a probe in studies examining enzyme interactions and mechanisms .

Pharmaceutical Applications

Research has shown that this compound possesses pharmacological properties that can be harnessed for therapeutic purposes. Its derivatives have demonstrated anti-inflammatory activities and have been evaluated for their effects on acute-phase plasma proteins in experimental models of inflammation .

Anti-inflammatory Properties

In studies involving Freund's adjuvant-induced arthritis in rats, compounds related to this compound were found to reduce inflammation markers significantly. This suggests potential applications in developing anti-inflammatory drugs .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies on Antimicrobial Efficacy

A comprehensive review highlighted the antibacterial potential of oxazole derivatives:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| Compound A | 9 | 2 |

| Compound B | 2 | 4 |

| Sparfloxacin | 0.125 | 128 |

| Novobiocin | 0.25 | 0.25 |

This table illustrates the comparative effectiveness of various compounds against specific bacterial strains .

Synthesis and Chemical Versatility

The synthesis of this compound can be achieved through various methods, including gold catalysis and radical chemistry, which enable the production of diverse derivatives with tailored properties . The versatility of this compound allows it to be modified for specific applications in medicinal chemistry.

Synthetic Routes

Several synthetic routes have been documented:

- Gold Catalysis : Utilizes internal N-propargylamides to produce oxazole ketones.

- Radical Chemistry : Facilitates the formation of functionalized oxazoles through cyclodehydration processes.

These methods provide flexibility in producing this compound and its derivatives for various research applications .

Mécanisme D'action

The mechanism of action of 4-Ethynyl-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 5-Aryl-1,3-oxazole compounds

Comparison: 4-Ethynyl-5-methyl-1,3-oxazole is unique due to its ethynyl and methyl substituents, which confer distinct chemical and biological properties. Compared to other oxazole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Activité Biologique

4-Ethynyl-5-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family, characterized by its unique structure featuring an ethynyl group at the fourth position and a methyl group at the fifth position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C6H5NO

- Molecular Weight : 107.11 g/mol

- Structure : The compound's five-membered ring includes one nitrogen atom and one oxygen atom, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action likely involves the inhibition of specific enzymes crucial for bacterial survival, leading to cell death.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the growth of several cancer cell lines. The compound's ability to modulate biological pathways associated with cell proliferation makes it a candidate for further development in cancer therapy .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor. The ethynyl group allows for covalent bonding with nucleophilic sites in enzymes, disrupting their activity. This property is particularly valuable in drug design, as it can lead to the development of potent inhibitors for therapeutic targets.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.

This study highlights the need for further exploration into its mechanisms and potential modifications to enhance efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The ethynyl group interacts with nucleophilic sites on enzymes.

- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can alter metabolic pathways critical for cell survival and proliferation.

- Enhanced Solubility : The carboxylate group (if present) can improve solubility and bioavailability, facilitating better therapeutic outcomes.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methoxy-5-chlorobenzo[d]oxazole | Contains a methoxy group; chlorinated | Different reactivity due to halogen substitution |

| 2-Ethoxybenzo[d]oxazole | Ethoxy group attached to benzene | Variations in solubility and reactivity |

| 5-Aryl-1,3-Oxazole Compounds | Aryl groups at the fifth position | Enhanced biological activity due to aryl substituents |

The structural uniqueness of this compound positions it favorably compared to other oxazoles, making it particularly interesting for research into specific biological interactions .

Propriétés

IUPAC Name |

4-ethynyl-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPAJYRKYTXHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.